Fmoc-D-Trp-OH

Description

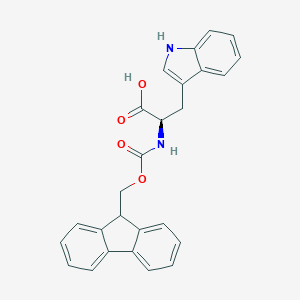

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O4/c29-25(30)24(13-16-14-27-23-12-6-5-7-17(16)23)28-26(31)32-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,14,22,24,27H,13,15H2,(H,28,31)(H,29,30)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHMWKZOLAAOTD-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86123-11-7 | |

| Record name | 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-D-Trp-OH: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a pivotal building block in peptide chemistry. This document details experimental protocols for its synthesis, purification, and characterization, and explores its biological significance through relevant signaling pathways.

Core Physicochemical Properties

This compound is a derivative of the amino acid D-tryptophan, featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. This strategic protection is fundamental to its application in solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains. The indole side chain of the tryptophan residue imparts unique hydrophobic and aromatic properties to the peptides in which it is incorporated.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its commonly used indole-protected counterpart, Fmoc-D-Trp(Boc)-OH.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₂N₂O₄ | [1] |

| Molecular Weight | 426.46 g/mol | [1] |

| CAS Number | 86123-11-7 | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 182-185 °C | [3] |

| Solubility | Soluble in DMSO (≥100 mg/mL) | |

| Storage Temperature | 2-8°C |

Table 2: Physicochemical Properties of Fmoc-D-Trp(Boc)-OH

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₃₀N₂O₆ | |

| Molecular Weight | 526.58 g/mol | |

| CAS Number | 163619-04-3 | |

| Appearance | White to slight yellow to beige powder | |

| Melting Point | 86 - 92°C (Decomposes) | |

| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | |

| Storage Temperature | 2-8°C or 15-25°C |

Experimental Protocols

The synthesis and characterization of this compound and peptides derived from it rely on established methodologies in peptide chemistry.

Solid-Phase Peptide Synthesis (SPPS) of a D-Tryptophan Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a D-tryptophan residue on a resin, leading to a C-terminal carboxylic acid.

1. Resin Swelling:

-

Swell the desired resin (e.g., Wang resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for an additional 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Coupling of this compound:

-

In a separate vial, dissolve this compound (or Fmoc-D-Trp(Boc)-OH if side-chain protection is desired) (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

-

Pre-activate the mixture for 15-20 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

4. Cleavage from Resin:

-

Wash the peptide-resin with DMF and then dichloromethane (DCM).

-

Dry the resin under vacuum.

-

Prepare a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) and scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Add the cold cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether two more times and dry under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified to a high degree of homogeneity using reversed-phase HPLC (RP-HPLC).

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Protocol:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of Mobile Phase B or DMF) and dilute with Mobile Phase A.

-

Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes).

-

Monitor the elution profile at 220 nm and 280 nm (for tryptophan-containing peptides).

-

Collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

-

Characterization Methods

Mass Spectrometry (MS):

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS).

-

Protocol:

-

Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).

-

Infuse the sample into the mass spectrometer.

-

Acquire the mass spectrum in the positive ion mode.

-

Compare the observed molecular ion peak ([M+H]⁺) with the calculated molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

Acquire a standard ¹H NMR spectrum. The spectrum should show characteristic signals for the aromatic protons of the Fmoc group and the indole ring of the tryptophan residue, as well as signals for the alpha and beta protons of the amino acid backbone.

-

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

Solid-Phase Peptide Synthesis (SPPS) Workflow.

References

A Technical Guide to Fmoc-D-Trp-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a critical building block in solid-phase peptide synthesis (SPPS). We will cover its fundamental chemical properties, structure, and provide a detailed experimental protocol for its application in the synthesis of peptides containing the D-tryptophan residue.

Core Properties and Structure

This compound is a derivative of the natural amino acid tryptophan, specifically the D-enantiomer. The defining feature is the attachment of a fluorenylmethoxycarbonyl (Fmoc) group to the alpha-amino nitrogen. This base-labile protecting group is central to the most widely used orthogonal strategy in solid-phase peptide synthesis, allowing for the iterative addition of amino acids to a growing peptide chain under mild conditions.

The chemical structure consists of the D-tryptophan core, with its characteristic indole side chain, linked to the Fmoc protecting group.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₂₂N₂O₄ | [1][2][3] |

| Molecular Weight | 426.46 g/mol | [1][4] |

| CAS Number | 86123-11-7 | |

| Appearance | White to off-white powder | |

| Melting Point | 182-185 °C | |

| Storage Temperature | 2-8°C |

Experimental Protocol: Incorporation of this compound via SPPS

The following is a generalized yet detailed protocol for the coupling of this compound onto a solid support-bound peptide chain with a free N-terminal amine. This procedure is a single cycle within a larger peptide synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling Reagent: e.g., HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% (v/v) piperidine in DMF

-

Washing Solvents: DMF, Dichloromethane (DCM), Isopropyl Alcohol (IPA)

-

Solid-Phase Peptide Synthesis (SPPS) reaction vessel

Methodology:

-

Resin Preparation and Swelling:

-

Place the peptide-resin (e.g., Rink Amide or Wang resin with the preceding amino acid sequence already assembled) into the SPPS reaction vessel.

-

Wash the resin with DMF (3x) to remove residual reagents from the previous cycle.

-

Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction kinetics.

-

-

Fmoc Group Deprotection:

-

Drain the DMF from the swelled resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin.

-

Agitate the mixture for 5-20 minutes at room temperature. The progress of the reaction can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct cleaved from the resin.

-

Drain the deprotection solution.

-

Repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal of the Fmoc group.

-

Thoroughly wash the resin to remove all traces of piperidine. A typical wash cycle is: DMF (5x), DCM (3x), and finally DMF (3x). A neutral pH should be confirmed.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, prepare the activation solution. Dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an equivalent amount of the coupling reagent (e.g., HBTU) in a minimal volume of DMF.

-

Add the base, DIPEA (typically 2 equivalents for every 1 equivalent of amino acid), to the activation mixture. The solution may change color.

-

Immediately add the activated this compound solution to the deprotected peptide-resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-2 hours. The reaction time may be extended for "difficult" couplings.

-

-

Post-Coupling Wash and Optional Capping:

-

Drain the coupling solution from the reaction vessel.

-

Wash the peptide-resin thoroughly with DMF (3-5x) and DCM (3x) to remove excess reagents and byproducts.

-

(Optional) To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed. This involves treating the resin with a solution of acetic anhydride and a non-nucleophilic base (like DIPEA or pyridine) in DMF.

-

Wash the resin again with DMF and DCM.

-

The peptide-resin is now ready for the next cycle of deprotection and coupling with the subsequent Fmoc-protected amino acid in the desired sequence.

Visualization of the SPPS Workflow

The following diagram illustrates the logical flow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis, the core process in which this compound is utilized.

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

References

An In-depth Technical Guide to Fmoc-D-Trp-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (Fmoc-D-Trp-OH), a critical building block in peptide synthesis and drug discovery. This document details its physicochemical properties, provides standardized experimental protocols for its use, and outlines its role in the development of novel therapeutics.

Core Physicochemical Properties and Identification

This compound is a derivative of the amino acid D-tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 86123-11-7 |

| Molecular Formula | C₂₆H₂₂N₂O₄ |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid[1] |

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 426.46 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | 182-185 °C | |

| Assay Purity | ≥98.0% | |

| Storage Temperature | 2-8°C |

Synonyms

For clarity in research and procurement, a comprehensive list of synonyms for this compound is provided below.

Table 3: Synonyms for this compound

| Synonym |

| Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan |

| Fmoc-D-tryptophan |

| (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid |

| N-(9-fluorenylmethoxycarbonyl)-D-tryptophan |

| Nalpha-Fmoc-D-tryptophan |

It is important to distinguish this compound from its indole-protected counterpart, Fmoc-D-Trp(Boc)-OH , which has a different CAS number (163619-04-3) and molecular weight (526.58 g/mol ). The Boc (tert-butyloxycarbonyl) group on the indole nitrogen of the tryptophan side chain in Fmoc-D-Trp(Boc)-OH provides additional protection to prevent side reactions during peptide synthesis.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for its use in the synthesis of a peptide chain.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation

This protocol outlines the key steps for incorporating an this compound residue into a peptide sequence on a solid support (e.g., Wang or Rink Amide resin).

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes at room temperature.

2. Fmoc Deprotection:

- Drain the DMF from the swelled resin.

- Add a 20% solution of piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes, then drain the solution.

- Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.

- Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

3. Coupling of this compound:

- In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), a coupling agent such as HBTU (3 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

- Pre-activate the mixture for 15-20 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 2-4 hours at room temperature.

- Monitor the coupling reaction for completion using a qualitative method like the Kaiser test.

4. Washing:

- Once the coupling is complete, drain the reaction solution.

- Wash the resin with DMF (5-7 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

1. Final Fmoc Deprotection:

- Perform the Fmoc deprotection step as described in Protocol 1, step 2, to remove the N-terminal Fmoc group.

2. Resin Washing and Drying:

- Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

3. Cleavage from Resin:

- Prepare a cleavage cocktail appropriate for the peptide sequence and resin type. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

- Add the cold TFA cleavage cocktail to the resin.

- Gently agitate the mixture for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate containing the cleaved peptide.

4. Peptide Precipitation and Purification:

- Precipitate the peptide from the filtrate by adding cold diethyl ether.

- Centrifuge the mixture to pellet the peptide and decant the ether.

- The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The utility of this compound is best understood through its integration into the logical workflow of peptide synthesis.

Caption: Workflow of Solid-Phase Peptide Synthesis using this compound.

Signaling Pathways and Biological Relevance

This compound itself is a synthetic intermediate and is not directly involved in biological signaling pathways. Its significance lies in its ability to introduce a D-tryptophan residue into a peptide sequence. The incorporation of D-amino acids, such as D-tryptophan, can have profound effects on the resulting peptide's biological properties:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, which typically recognize L-amino acids. This leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

-

Modified Receptor Binding and Activity: The change in stereochemistry can alter the peptide's three-dimensional structure, potentially leading to modified binding affinity and activity at biological targets.

The tryptophan side chain itself is a precursor to several important signaling molecules, including those in the kynurenine pathway, which is involved in neuroactivity and immunomodulation. While this compound is not a direct participant, the D-tryptophan it delivers can influence these pathways once incorporated into a bioactive peptide.

References

A Comprehensive Technical Guide to the Solubility of Fmoc-D-Trp-OH in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of Nα-Fmoc-D-tryptophan (Fmoc-D-Trp-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for the successful and efficient synthesis of tryptophan-containing peptides, which are of significant interest in pharmaceutical and biotechnological research. This document offers a compilation of available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a discussion of the factors influencing the solubility of Fmoc-protected amino acids.

Core Concepts in this compound Solubility

The solubility of this compound is governed by the interplay of its structural features and the physicochemical properties of the solvent. The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the large, aromatic indole side chain of the tryptophan residue, significantly influences its solubility profile. Consequently, this compound generally exhibits favorable solubility in polar aprotic solvents commonly used in peptide synthesis.

Factors that can influence the solubility of this compound include:

-

Solvent Polarity: Polar aprotic solvents are generally effective at solvating Fmoc-protected amino acids.

-

Intermolecular Interactions: The indole side chain can participate in π-π stacking interactions, which may lead to aggregation and reduced solubility in certain solvents.

-

Temperature: Solubility often increases with temperature, and gentle heating can be employed to dissolve the compound.

-

Sonication: The use of an ultrasonic bath can aid in the dissolution of suspended particles.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in a range of common laboratory solvents. It is important to note that precise quantitative data for this specific compound is not always available in the literature. In such cases, qualitative data or data for structurally related compounds are provided for guidance.

| Solvent | Chemical Formula | Solubility (mg/mL) | Molarity (mol/L) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 100[1][2] | ≥ 0.234 | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~213 | ~0.500 | Calculated from a product datasheet indicating "clearly soluble" at 1 mmol in 2 mL.[3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | - | Qualitative data for the related compound Fmoc-Trp(Boc)-OH.[4] |

| Chloroform | CHCl₃ | Soluble | - | Qualitative data for the related compound Fmoc-Trp(Boc)-OH.[4] |

| Ethyl Acetate | C₄H₈O₂ | Soluble | - | Qualitative data for the related compound Fmoc-Trp(Boc)-OH. |

| Acetone | C₃H₆O | Soluble | - | Qualitative data for the related compound Fmoc-Trp(Boc)-OH. |

| Methanol | CH₄O | No data available | - | |

| Ethanol | C₂H₆O | No data available | - | |

| Acetonitrile | C₂H₃N | No data available | - | |

| Tetrahydrofuran (THF) | C₄H₈O | No data available | - | |

| Water | H₂O | Insoluble | - | Expected to be poorly soluble due to the hydrophobic nature of the Fmoc group and tryptophan side chain. |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a given solvent, based on the static gravimetric method. This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solute.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound into a vial.

-

Solvent Addition: Add a known volume of the solvent of interest to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed.

-

Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette, ensuring that no solid particles are disturbed. For added certainty, the withdrawn sample can be passed through a syringe filter.

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator or by placing the vial in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Mass Determination: Accurately weigh the vial containing the dried solute.

-

Calculation: The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (Mass of dried solute (mg)) / (Volume of supernatant withdrawn (mL))

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Biological Relevance and Signaling Pathways

While this compound itself is a synthetic, protected amino acid and is not directly involved in biological signaling pathways, the core D-tryptophan moiety is of significant biological interest. It is important to note that the Fmoc protecting group must be removed for the tryptophan residue to become biologically active.

Once deprotected, tryptophan can be a precursor to several important metabolic pathways:

-

Kynurenine Pathway: Tryptophan is the starting material for the kynurenine pathway, which produces a range of neuroactive and immunomodulatory metabolites.

-

Serotonin Pathway: Tryptophan is a precursor to the neurotransmitter serotonin, which plays a crucial role in mood regulation, sleep, and appetite.

The diagram below illustrates the relationship of tryptophan to these key pathways.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common laboratory solvents. While a comprehensive set of quantitative data remains to be fully elucidated in the scientific literature, the information and protocols presented here offer valuable guidance for researchers and professionals in the field of peptide synthesis and drug development. The successful dissolution of this compound is a critical first step in the synthesis of novel tryptophan-containing peptides with potential therapeutic applications. Experimental determination of solubility in the specific solvent system to be used is always recommended for optimal results.

References

Storage and stability of Fmoc-D-Trp-OH

An In-depth Technical Guide to the Storage and Stability of Fmoc-D-Trp-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-(9-Fluorenylmethoxycarbonyl)-D-tryptophan (this compound) is a critical raw material in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-tryptophan residues into peptide sequences. The purity and stability of this reagent are paramount to ensure the successful synthesis of high-quality peptides. This technical guide provides a comprehensive overview of the recommended storage conditions, stability profile, and potential degradation pathways of this compound. Detailed experimental protocols for assessing its stability and purity are also presented, along with visual workflows and diagrams to facilitate understanding.

Core Principles of this compound Stability

The stability of this compound is influenced by several factors, including temperature, light, humidity, and pH. Understanding these factors is crucial for maintaining the integrity of the compound during storage and handling.

-

Thermal Stability : While the Fmoc protecting group is generally stable at ambient temperatures, prolonged exposure to elevated temperatures can lead to its cleavage.[1][2] For long-term storage, refrigeration or freezing is recommended.

-

Photostability : The tryptophan indole side chain is susceptible to photo-oxidation.[3][4] Exposure to UV light can lead to the formation of various degradation products, often resulting in a yellowing of the material.[5] Therefore, it is essential to protect this compound from light.

-

pH Sensitivity : The Fmoc group is labile to basic conditions, which is the principle behind its removal during SPPS. Consequently, storage in basic solutions will lead to deprotection. The tryptophan residue itself can also undergo modifications under strongly acidic or basic conditions.

-

Oxidative Stability : The indole ring of tryptophan is prone to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents. This can lead to the formation of various byproducts, impacting the purity of the final peptide.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Long-term: -20°C. Short-term: 2-8°C. | Minimizes thermal degradation and preserves the integrity of the Fmoc group. |

| Light | Store in a tightly sealed, opaque container in a dark place. | Prevents photodegradation of the tryptophan indole ring. |

| Humidity | Store in a dry, well-ventilated place. Use of a desiccator is recommended. | Minimizes hydrolysis of the Fmoc group and the compound itself. |

| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation of the tryptophan side chain. |

| Solutions | Prepare solutions fresh. For short-term storage (up to 24 hours), use a slightly acidic to neutral pH (5-7) and store at 2-8°C. Long-term storage in solution is not recommended. | Minimizes hydrolysis and degradation in solution. |

Quantitative Stability Data

While specific kinetic data for the degradation of this compound is not extensively published, the following table provides an illustrative overview of its expected stability under various stress conditions based on general principles and data from similar compounds.

| Stress Condition | Parameters | Expected Purity Remaining (after 24h) | Major Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | ~80-90% | D-Trp, Fmoc-OH |

| Basic Hydrolysis | 0.1 M NaOH, 25°C | <50% | D-Trp, Dibenzofulvene-piperidine adduct (if piperidine is present) |

| Oxidative Stress | 3% H₂O₂, 25°C | ~70-80% | Oxidized tryptophan derivatives (e.g., N-formylkynurenine) |

| Thermal Stress | 70°C (solid state) | >95% (after 48h) | Minimal degradation |

| Photolytic Stress | 1.2 million lux hours | ~85-95% | Photodegradation products of tryptophan |

Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of the Fmoc group and modification of the tryptophan side chain.

References

A Comprehensive Technical Guide to the Role of Fmoc-D-Trp-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of 9-fluorenylmethoxycarbonyl-D-tryptophan (Fmoc-D-Trp-OH) in solid-phase peptide synthesis (SPPS). It provides a detailed overview of the chemical principles, experimental protocols, and potential challenges associated with the incorporation of this non-natural amino acid into peptide chains. The inclusion of D-tryptophan can significantly enhance the therapeutic potential of peptides by increasing their resistance to proteolytic degradation.

The Core Mechanism: A Two-Step Process

The incorporation of this compound into a growing peptide chain during SPPS is a cyclical process that can be broken down into two fundamental steps: the deprotection of the N-terminal Fmoc group and the subsequent coupling of the activated this compound.

Fmoc Deprotection: Unmasking the Amine

The synthesis of a peptide chain begins at the C-terminus and proceeds to the N-terminus. Each incoming amino acid has its N-terminal α-amino group protected by the base-labile Fmoc group to prevent unwanted side reactions.[1] The removal of this protecting group is a critical step to allow for the formation of the next peptide bond.

The mechanism of Fmoc deprotection is a base-catalyzed β-elimination reaction.[2] Typically, a 20% solution of a secondary amine, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is used.[1][3] The process unfolds as follows:

-

Proton Abstraction: The secondary amine acts as a base and abstracts the acidic proton from the C9 position of the fluorenyl ring system.[2]

-

β-Elimination: This abstraction initiates a β-elimination, leading to the cleavage of the C-O bond and the release of the free N-terminal amine of the resin-bound peptide.

-

Byproduct Formation: This reaction also produces carbon dioxide and a highly reactive dibenzofulvene (DBF) intermediate.

-

Dibenzofulvene Adduct Formation: The excess secondary amine in the deprotection solution traps the reactive DBF, forming a stable adduct that is washed away.

Caption: Mechanism of Fmoc deprotection by piperidine.

Peptide Bond Formation: The Coupling Step

Once the N-terminal amine of the resin-bound peptide is free, the next amino acid in the sequence, in this case, this compound, is introduced. For the peptide bond to form efficiently, the carboxyl group of the incoming amino acid must be activated. This is achieved using coupling reagents.

The general mechanism for coupling involves the following steps:

-

Activation of this compound: The coupling reagent reacts with the carboxylic acid of this compound to form a highly reactive intermediate, such as an active ester or an acylphosphonium or acyluronium species. This activation makes the carboxyl carbon more electrophilic.

-

Nucleophilic Attack: The free N-terminal amine of the peptide chain on the solid support acts as a nucleophile and attacks the activated carboxyl carbon of this compound.

-

Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the stable amide (peptide) bond, releasing the activating group.

The choice of coupling reagent is critical for the success of the synthesis, especially for sterically hindered amino acids or sequences prone to aggregation.

Caption: General mechanism of peptide bond formation.

Quantitative Data: A Comparative Look at Coupling Reagents

The efficiency of coupling this compound can be influenced by the choice of coupling reagent, especially when dealing with sterically demanding sequences. While specific quantitative data for this compound is not always presented in isolation, the performance of coupling reagents with tryptophan-containing dipeptides like Fmoc-Trp-Trp-OH provides valuable insights.

| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |

| HATU | Uronium/Aminium | Very High | Low | Fast coupling kinetics, highly effective for sterically hindered amino acids. | Can cause guanidinylation of the free N-terminus if used in excess. |

| HBTU | Uronium/Aminium | High | Low | Efficient and widely used for standard couplings. | Less reactive than HATU; potential for guanidinylation. |

| HCTU | Uronium/Aminium | Very High | Low | Similar reactivity to HATU, often more cost-effective. | Potential for side reactions if not used correctly. |

| BOP/PyBOP | Phosphonium | High | Low | Effective for standard couplings. | Less commonly used now due to safety and disposal concerns of byproducts. |

| DIC/Oxyma | Carbodiimide | Moderate | Low | Cost-effective and generates soluble urea byproducts. | Slower reaction kinetics compared to uronium/aminium reagents. |

Note: The data presented is a qualitative summary based on literature reports. Actual yields and purity will depend on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are generalized protocols for the key steps in the incorporation of this compound in manual SPPS.

General SPPS Workflow for Incorporating this compound

References

The Unseen Architect: A Technical Guide to the Biological Significance of D-Tryptophan Incorporation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of D-tryptophan into peptides and proteins represents a paradigm shift in our understanding of biological systems and a burgeoning frontier in therapeutic development. Long considered an anomaly in the L-amino acid-dominated world of proteomics, D-tryptophan is now recognized as a key player in a diverse array of biological processes, from microbial communication to immune modulation and neuroactivity. This technical guide provides an in-depth exploration of the biological significance of D-tryptophan incorporation, detailing its impact on molecular stability, enzymatic activity, and receptor interaction. We present a comprehensive overview of experimental methodologies for the site-specific incorporation of D-tryptophan, advanced analytical techniques for its detection and characterization, and a summary of its burgeoning therapeutic applications. This document is intended to be a vital resource for researchers, scientists, and drug development professionals seeking to harness the unique properties of D-tryptophan in their scientific endeavors.

Introduction: Beyond the L-Conformation

The central dogma of molecular biology has long emphasized the exclusive use of L-amino acids in ribosomal protein synthesis. However, a growing body of evidence reveals the significant presence and functional importance of D-amino acids, including D-tryptophan, in various biological systems.[1][2] These enantiomers are not mere curiosities but are actively incorporated into peptides and proteins through post-translational modifications or synthesized by microbial enzymes, conferring unique structural and functional properties.[3]

The incorporation of D-tryptophan can dramatically alter the physicochemical properties of a peptide or protein. The distinct stereochemistry of the D-enantiomer can induce localized conformational changes, leading to increased stability against proteolytic degradation, altered receptor binding affinities, and novel enzymatic activities.[2][4] These attributes make D-tryptophan a highly attractive tool for drug design and development, offering the potential for more stable and potent therapeutic peptides.

This guide will delve into the multifaceted biological significance of D-tryptophan incorporation, providing the necessary technical details for its study and application.

Biological Roles and Significance of D-Tryptophan

The biological functions of D-tryptophan are diverse and context-dependent, ranging from its role as a bacterial signaling molecule to its immunomodulatory effects in mammals.

In Microbial Systems: Communication and Biofilm Formation

D-amino acids, including D-tryptophan, are key components of the bacterial cell wall and play a crucial role in microbial physiology. D-tryptophan has been identified as a signaling molecule in bacterial quorum sensing, a process of cell-to-cell communication that regulates gene expression in response to population density. By interfering with quorum sensing pathways, D-tryptophan can inhibit the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. This anti-biofilm activity makes D-tryptophan and its derivatives promising candidates for the development of novel antimicrobial agents.

In Mammalian Systems: Immune Modulation and Neurological Effects

In mammals, D-tryptophan is primarily derived from the gut microbiota. These microbial metabolites can interact with the host immune system, influencing the differentiation and activity of immune cells. D-tryptophan and its derivatives, such as indole, can act as ligands for the aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in maintaining intestinal homeostasis and regulating the balance between pro-inflammatory and anti-inflammatory immune responses.

While the direct neurological roles of D-tryptophan are still being elucidated, its precursor, L-tryptophan, is the metabolic precursor to the neurotransmitter serotonin and the neurohormone melatonin. The metabolism of tryptophan is intricately linked to brain function, and alterations in this pathway have been implicated in various neurological and psychiatric disorders.

Quantitative Impact of D-Tryptophan Incorporation

The substitution of an L-tryptophan with its D-enantiomer can have a profound and quantifiable impact on the biological activity of peptides. The following tables summarize key quantitative data from studies investigating the effects of D-tryptophan incorporation.

| Peptide/Protein | Target | Effect of D-Tryptophan Incorporation | Quantitative Data (IC50) | Reference |

| Dipeptides (Trp-Arg, Trp-Lys, Trp-Leu) | Dipeptidyl Peptidase IV (DPP-IV) | Inhibition of enzyme activity | <45 µM | |

| Cyclic Decapeptide C[RW]5 | Src Kinase | Inhibition of enzyme activity | 2.8 µM (fluorescence assay), 0.8 µM (radioactive assay) | |

| Dipeptides (Val-Trp, Trp-Val) | Xanthine Oxidase | Inhibition of enzyme activity | ~200 times higher than Allopurinol | |

| 1-methyl-D-tryptophan (D-1MT) | Indoleamine 2,3-dioxygenase (IDO) | Reversal of immunosuppressive effect | Not specified as IC50 |

Table 1: Impact of D-Tryptophan Incorporation on Enzyme Inhibition

| Compound | Animal Model | Administration Route | Key Pharmacokinetic Parameters | Reference |

| 1-methyl-D-tryptophan (D-1MT) | Rat | Oral | Larger AUC, longer elimination t1/2, slower clearance compared to dogs | |

| 1-methyl-D-tryptophan (D-1MT) | Dog | Oral | Smaller AUC, shorter elimination t1/2, faster clearance compared to rats | |

| L-tryptophan | Human | Oral | Plasma half-life shortens with increasing dose |

Table 2: Pharmacokinetic Data of Tryptophan Derivatives

Experimental Protocols

A critical aspect of studying D-tryptophan-containing peptides and proteins is the ability to synthesize or express them with high fidelity and to accurately analyze their composition and structure. This section provides an overview of key experimental methodologies.

Synthesis and Incorporation of D-Tryptophan

4.1.1. Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides containing D-tryptophan. The following is a generalized protocol using Fmoc (Fluorenylmethyloxycarbonyl) chemistry.

Protocol: Manual Fmoc-Based Solid-Phase Synthesis of a D-Tryptophan Containing Peptide

-

Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (including Fmoc-D-Trp(Boc)-OH) (3-5 equivalents), a coupling reagent (e.g., HBTU, HATU) (3-5 equivalents), and a base (e.g., DIPEA) (6-10 equivalents) in DMF.

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin extensively with DMF to remove excess reagents and by-products.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., Reagent K: trifluoroacetic acid/phenol/water/thioanisole/1,2-ethanedithiol) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Solid-Phase Peptide Synthesis (SPPS) Workflow.

4.1.2. Site-Specific Incorporation into Proteins

The incorporation of D-tryptophan at a specific site within a protein can be achieved using an expanded genetic code. This technique relies on an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired unnatural amino acid and does not cross-react with the host cell's translational machinery.

Protocol: Site-Specific Incorporation of a D-Tryptophan Analog in E. coli

-

Plasmid Preparation: Co-transform E. coli expression strains (e.g., BL21(DE3)) with two plasmids: one encoding the orthogonal aaRS specific for the D-tryptophan analog and the cognate suppressor tRNA (e.g., an amber suppressor tRNA), and another plasmid encoding the target protein with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

Cell Culture and Induction:

-

Grow the transformed cells in a suitable medium (e.g., LB or minimal media) containing the appropriate antibiotics.

-

When the culture reaches mid-log phase (OD600 ≈ 0.6-0.8), add the D-tryptophan analog to the medium (final concentration typically 1 mM).

-

Induce protein expression with an appropriate inducer (e.g., IPTG).

-

Continue incubation at a lower temperature (e.g., 18-30°C) to enhance protein folding and incorporation efficiency.

-

-

Protein Expression and Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells and purify the target protein using standard chromatography techniques (e.g., affinity chromatography based on a purification tag).

-

-

Analysis: Confirm the successful incorporation of the D-tryptophan analog by mass spectrometry (observing the expected mass shift) and/or Western blotting.

Workflow for Site-Specific Incorporation of D-Tryptophan Analogs.

Analytical Techniques

The detection and characterization of D-tryptophan-containing peptides (DAACPs) require specialized analytical methods due to the identical mass of L- and D-enantiomers.

4.2.1. Chiral Chromatography

High-performance liquid chromatography (HPLC) with a chiral stationary phase or chiral derivatizing agents is a powerful technique for separating enantiomers.

Protocol: Chiral Separation of Tryptophan Enantiomers by HPLC

-

Sample Preparation: Hydrolyze the peptide sample to its constituent amino acids using acidic or basic conditions.

-

Derivatization (Indirect Method): React the amino acid hydrolysate with a chiral derivatizing agent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) to form diastereomers that can be separated on a standard reverse-phase column.

-

HPLC Analysis:

-

Inject the derivatized sample onto an HPLC system equipped with a suitable column (e.g., C18).

-

Use a mobile phase gradient (e.g., methanol/phosphate buffer) to achieve separation of the diastereomers.

-

Detect the separated compounds using UV or fluorescence detection.

-

-

Quantification: Quantify the amount of D- and L-tryptophan by comparing the peak areas to those of known standards.

4.2.2. Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the analysis of DAACPs. While standard MS cannot differentiate between enantiomers, specialized techniques have been developed for this purpose.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with chiral chromatography, LC-MS allows for the separation and mass identification of DAACPs.

-

Radical-Directed Dissociation (RDD) Mass Spectrometry: RDD is a fragmentation technique that is sensitive to the stereochemistry of the peptide backbone, enabling the differentiation of D-amino acid-containing epimers.

-

Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge. The different three-dimensional structures of L- and D-amino acid-containing peptides can result in different drift times, allowing for their separation and identification.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. The incorporation of D-tryptophan can induce specific changes in the NMR spectrum, providing insights into the conformational changes resulting from the stereochemical inversion. 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be used to assign resonances and determine through-space proximities between protons, which are then used to calculate the solution structure.

Signaling Pathways Modulated by D-Tryptophan

D-tryptophan and its metabolites are increasingly recognized as important signaling molecules, particularly at the interface between the host and its gut microbiota.

The Aryl Hydrocarbon Receptor (AhR) Pathway

The AhR is a ligand-activated transcription factor that is a key regulator of immune responses at mucosal surfaces. Tryptophan metabolites produced by the gut microbiota, including indole and its derivatives, are potent activators of the AhR.

Activation of the AhR by these microbial metabolites in immune cells (e.g., T cells, innate lymphoid cells) and intestinal epithelial cells leads to:

-

Enhanced Intestinal Barrier Function: AhR signaling promotes the expression of tight junction proteins, strengthening the intestinal barrier.

-

Modulation of Immune Cell Differentiation: AhR activation can influence the balance between pro-inflammatory T helper 17 (Th17) cells and anti-inflammatory regulatory T cells (Tregs).

-

Production of Antimicrobial Peptides and Cytokines: AhR signaling can induce the production of interleukin-22 (IL-22), a cytokine that plays a crucial role in intestinal homeostasis and defense against pathogens.

D-Tryptophan Metabolite Signaling via the Aryl Hydrocarbon Receptor.

Quorum Sensing in Bacteria

As mentioned previously, D-tryptophan can interfere with bacterial quorum sensing. In Gram-negative bacteria like Pseudomonas aeruginosa, quorum sensing is often regulated by N-acyl-homoserine lactone (AHL) signaling molecules. These AHLs bind to and activate transcriptional regulators (e.g., LasR), leading to the expression of virulence factors and biofilm formation genes. D-tryptophan has been shown to interfere with this process, potentially by binding to the regulatory proteins and inhibiting their function.

Inhibition of Bacterial Quorum Sensing by D-Tryptophan.

Therapeutic Applications and Future Perspectives

The unique properties conferred by D-tryptophan incorporation make it a valuable tool in drug development.

-

Enhanced Peptide Stability: The increased resistance of D-amino acid-containing peptides to proteolysis can lead to longer plasma half-lives and improved bioavailability of peptide-based drugs.

-

Novel Antimicrobials: The ability of D-tryptophan to inhibit biofilm formation presents a promising avenue for the development of new treatments for chronic and antibiotic-resistant infections.

-

Immunomodulatory Agents: Targeting the AhR pathway with D-tryptophan metabolites could offer new therapeutic strategies for inflammatory bowel disease, autoimmune disorders, and certain cancers.

-

Cancer Immunotherapy: The D-tryptophan derivative, 1-methyl-D-tryptophan (indoximod), has been investigated as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tumor immune evasion.

The field of D-amino acid research is rapidly evolving. Future studies will likely uncover new biological roles for D-tryptophan and other D-amino acids, further expanding their potential therapeutic applications. Advances in synthetic and analytical techniques will continue to facilitate the design and development of novel D-amino acid-containing peptides and proteins with tailored properties.

Conclusion

The incorporation of D-tryptophan is a significant biological phenomenon with far-reaching implications for our understanding of protein structure and function, microbial ecology, and host-pathogen interactions. For researchers, scientists, and drug development professionals, D-tryptophan offers a powerful tool to enhance the therapeutic potential of peptides and to develop novel strategies for treating a wide range of diseases. This technical guide has provided a comprehensive overview of the current knowledge in this exciting field, from fundamental biological roles to practical experimental protocols. As research continues to unravel the complexities of the "D-world," the biological significance of incorporating D-tryptophan is certain to grow, opening up new avenues for scientific discovery and therapeutic innovation.

References

- 1. Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Fmoc Protecting Group Chemistry: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a profound understanding of solid-phase peptide synthesis (SPPS) is fundamental. Central to this widely adopted methodology is the strategic use of protecting groups, with the 9-fluorenylmethyloxycarbonyl (Fmoc) group being a cornerstone of modern peptide chemistry. This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols, and a quantitative look at the factors influencing the efficiency and fidelity of peptide synthesis.

The Fmoc protecting group, first introduced by Carpino and Han in the 1970s, has become the preferred choice for the temporary protection of the α-amino group of amino acids in SPPS.[1] Its popularity stems from its base-lability, allowing for its removal under mild basic conditions that are orthogonal to the acid-labile protecting groups typically used for amino acid side chains.[1][2] This orthogonality is a key advantage over the older tert-butyloxycarbonyl (Boc) strategy, which relies on repeated treatments with strong acid for deprotection, potentially leading to side-chain degradation.[3][4]

The Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. Each cycle consists of three main steps: deprotection, activation and coupling, and washing.

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed to expose a free amine for the next coupling reaction. This is typically achieved by treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus to facilitate the formation of a peptide bond with the free amine on the resin. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts such as HBTU and HATU.

-

Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the final peptide.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed, typically with a strong acid cocktail containing scavengers to prevent side reactions.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, such as piperidine. This is followed by the elimination of the carbamate, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The liberated DBF is a reactive electrophile that can potentially react with the newly deprotected amine. However, the secondary amine used for deprotection, such as piperidine, acts as a scavenger by reacting with DBF to form a stable adduct, thus preventing this side reaction.

Caption: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data in Fmoc Chemistry

The efficiency of Fmoc deprotection and subsequent coupling reactions is critical for the synthesis of high-purity peptides. Several factors, including the choice of base, solvent, temperature, and the peptide sequence itself, can influence these steps.

Fmoc Deprotection Kinetics

The rate of Fmoc removal is highly dependent on the concentration of the base. While 20% piperidine in DMF is the standard, lower concentrations can be used, albeit with longer reaction times.

| Piperidine Concentration (% v/v in DMF) | Amino Acid | Time (min) | Fmoc Removal (%) |

| 1% | Fmoc-Val-OH | 1 | 5.2 |

| 1% | Fmoc-Val-OH | 3 | 33.4 |

| 1% | Fmoc-Val-OH | 5 | 49.6 |

| 2% | Fmoc-Val-OH | 1 | 12.9 |

| 2% | Fmoc-Val-OH | 3 | 63.3 |

| 2% | Fmoc-Val-OH | 5 | 87.9 |

| 5% | Fmoc-Val-OH | 3 | >99 |

| 20% | Fmoc-Val-OH | 3 | >99 |

| Data adapted from a study on Fmoc removal reaction kinetics. |

The choice of the deprotection reagent can also impact the efficiency and the propensity for side reactions.

| Deprotection Reagent (in DMF) | Amino Acid | Time (min) | Deprotection Efficiency (%) |

| 20% 4-Methylpiperidine | Fmoc-L-Leucine-OH | 3 | ~80 |

| 20% Piperidine | Fmoc-L-Leucine-OH | 3 | ~80 |

| 10% Piperazine (w/v in 9:1 DMF/ethanol) | Fmoc-L-Leucine-OH | 3 | ~80 |

| 20% 4-Methylpiperidine | Fmoc-L-Arginine(Pbf)-OH | 10 | Efficient |

| 20% Piperidine | Fmoc-L-Arginine(Pbf)-OH | 10 | Efficient |

| 10% Piperazine (w/v in 9:1 DMF/ethanol) | Fmoc-L-Arginine(Pbf)-OH | 10 | Efficient |

| Data adapted from a study comparing deprotection reagents. |

Common Side Reactions in Fmoc SPPS

While the Fmoc strategy is robust, certain side reactions can occur, leading to impurities in the final peptide product. Understanding and mitigating these side reactions is crucial for successful peptide synthesis.

Diketopiperazine (DKP) Formation: This is a common side reaction that occurs at the dipeptide stage, particularly when proline is the second amino acid. The free N-terminal amine of the dipeptide can attack the ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine.

| Deprotection Reagent | Peptide Sequence | DKP Formation (%) |

| 20% Piperidine in DMF | H-Cys[(CH2)3COOtBu]-Pro-OH | 13.8 |

| 5% Piperidine in DMF | H-Cys[(CH2)3COOtBu]-Pro-OH | 12.2 |

| 5% Piperazine in DMF | H-Cys[(CH2)3COOtBu]-Pro-OH | <4 |

| 5% Piperazine in NMP | H-Cys[(CH2)3COOtBu]-Pro-OH | <4 |

| 2% DBU, 5% Piperazine in NMP | H-Cys[(CH2)3COOtBu]-Pro-OH | Drastically reduced |

| Data adapted from a study on minimizing diketopiperazine formation. |

Aspartimide Formation: This side reaction is prevalent in sequences containing aspartic acid (Asp). The backbone amide nitrogen following the Asp residue can attack the side-chain carboxyl group, forming a five-membered succinimide ring, known as an aspartimide. This can lead to a mixture of byproducts, including α- and β-aspartyl peptides and racemization at the Asp residue.

| Asp Side-Chain Protecting Group | Peptide Sequence (VKDXYI) | Aspartimide-related Impurities (%) after 200 min with 20% Piperidine/DMF |

| OtBu | X = G | High |

| OMpe | X = G | Reduced |

| OBno | X = G | 0.1 per cycle (negligible) |

| OBno | X = N | Almost undetectable |

| OBno | X = R | Almost undetectable |

| Data adapted from a study on solving aspartimide formation. |

Experimental Protocols

Adherence to well-defined experimental protocols is paramount for reproducible and successful peptide synthesis.

Standard Fmoc Deprotection Protocol

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 times the resin volume) for 1 minute per wash.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for an initial 3 minutes. Drain the solution. Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.

-

Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (at least 5 times the resin volume) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Monitoring Fmoc Deprotection by UV Spectroscopy

The progress of the Fmoc deprotection can be monitored in real-time by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm. This allows for the confirmation of complete deprotection and can help in troubleshooting difficult sequences where deprotection may be slower.

General Amino Acid Coupling Protocol (using HBTU)

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

-

Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM, and then DMF to prepare for the next deprotection step.

Peptide Cleavage from the Resin and Side-Chain Deprotection

The final step in SPPS is the cleavage of the peptide from the solid support and the removal of the permanent side-chain protecting groups. The composition of the cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues like Cysteine, Methionine, Tryptophan, and Arginine.

Standard Cleavage Cocktail (Reagent K):

-

Trifluoroacetic acid (TFA): 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

This cocktail is suitable for most peptides.

Cleavage Protocol:

-

Resin Preparation: Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Centrifuge the mixture to pellet the crude peptide, wash with cold diethyl ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc Solid-Phase Peptide Synthesis

The entire process of Fmoc SPPS can be visualized as a cyclical workflow.

Caption: General workflow of Fmoc solid-phase peptide synthesis.

Conclusion

Fmoc protecting group chemistry is a powerful and versatile tool that has revolutionized the field of peptide synthesis. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and amenability to automation have made it the strategy of choice for the synthesis of a vast array of peptides for research, diagnostics, and therapeutic applications. A thorough understanding of the underlying chemistry, quantitative aspects of the reactions, and potential side reactions, coupled with the implementation of robust experimental protocols, is essential for researchers to successfully synthesize peptides of high purity and yield. This guide provides a solid foundation for scientists and professionals to navigate the intricacies of Fmoc chemistry and apply it effectively in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Fmoc-D-Trp-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nα-Fmoc-D-tryptophan (Fmoc-D-Trp-OH) in solid-phase peptide synthesis (SPPS). This document outlines the core principles, detailed experimental protocols, expected quantitative outcomes, and troubleshooting strategies to facilitate the successful incorporation of this non-natural amino acid into synthetic peptides. The inclusion of D-tryptophan can significantly enhance peptide stability against enzymatic degradation and modulate biological activity, making it a valuable tool in drug discovery and development.

Core Principles and Considerations

The use of this compound in SPPS follows the standard cycle of Fmoc-based peptide synthesis: deprotection, activation, and coupling. However, the unique properties of the tryptophan side chain necessitate special considerations to prevent side reactions and ensure high-purity peptide products.

Indole Side-Chain Protection: The indole side chain of tryptophan is susceptible to oxidation and alkylation under the acidic conditions of the final cleavage step. To mitigate these side reactions, it is highly recommended to use a derivative with a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen, namely Fmoc-D-Trp(Boc)-OH .[1][2] This protecting group is labile under the final trifluoroacetic acid (TFA) cleavage conditions but remains stable during the piperidine-mediated Fmoc deprotection steps.

Coupling Reagents: Due to the steric bulk of the tryptophan side chain, efficient coupling requires the use of potent activating agents. Uronium/aminium-based reagents such as HATU, HBTU, and HCTU are highly effective and generally recommended for their fast coupling kinetics and low racemization potential.[3] Phosphonium reagents like PyBOP can also be used, particularly when minimizing the risk of side reactions like guanidinylation is a priority.[3]

D-Amino Acid Incorporation: The incorporation of a D-amino acid follows the same principles as its L-counterpart. Modern coupling reagents have significantly reduced the risk of racemization during activation. However, researchers should be aware that the presence of a D-amino acid can influence the secondary structure of the growing peptide chain, potentially impacting aggregation and solubility.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of a model peptide containing a D-tryptophan residue. Actual results may vary depending on the peptide sequence, synthesis scale, and specific conditions employed.

| Parameter | Expected Value | Notes |

| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific resin used. |

| Fmoc-D-Trp(Boc)-OH Equivalents | 3 - 5 | Relative to resin loading. |

| Coupling Reagent Equivalents (e.g., HATU) | 2.9 - 4.9 | A slight deficiency relative to the amino acid can minimize side reactions. |

| Base Equivalents (e.g., DIPEA) | 6 - 10 | |

| Coupling Time for D-Trp | 1 - 4 hours | Can be monitored using a Kaiser test. Double coupling may be necessary for difficult sequences. |

| Fmoc Deprotection Time | 5 + 15 minutes | Standard two-step deprotection with 20% piperidine in DMF. |

| Cleavage Time | 2 - 3 hours | Using a standard TFA cleavage cocktail. |

| Crude Peptide Yield | 70 - 90% | Dependent on peptide length and sequence. |

| Purity after HPLC Purification | >95% | |

| Overall Isolated Yield | 15 - 40% | Highly dependent on the peptide sequence and purification efficiency. |

Experimental Protocols

The following protocols provide a detailed methodology for the manual solid-phase synthesis of a peptide containing this compound. It is assumed that Fmoc-D-Trp(Boc)-OH is used to prevent side reactions.

Materials and Reagents

-

Fmoc-D-Trp(Boc)-OH

-

Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl chloride resin for C-terminal acids)[4]

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HATU, HBTU)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

-

Diethyl ether, cold

-

Kaiser test kit

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes the steps for one cycle of amino acid addition.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel with gentle agitation.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Fmoc-D-Trp(Boc)-OH):

-

In a separate vial, dissolve Fmoc-D-Trp(Boc)-OH (3-5 eq.) and a coupling reagent (e.g., HATU, 2.9-4.9 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature.

-

Monitor the coupling reaction for completion using the Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Cleavage and Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

-

Final Fmoc Deprotection: Perform the Fmoc deprotection step as described in Protocol 1 to remove the N-terminal Fmoc group.

-

Resin Washing and Drying: Wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen, followed by drying under high vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for tryptophan-containing peptides is Reagent K :

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

1,2-Ethanedithiol (EDT): 2.5%

-

-

Cleavage Reaction:

-

Add the cold cleavage cocktail to the dried peptide-resin in a sealed reaction vessel (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Washing:

-

Filter the cleavage mixture into a cold centrifuge tube containing approximately 40 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Rinse the resin with a small amount of fresh TFA and add it to the ether.

-

Keep the tube at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the mixture and carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times).

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum. The peptide is now ready for purification by HPLC.

Mandatory Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Chemical structure of Fmoc-D-Trp(Boc)-OH, recommended for SPPS.

References

Application Notes and Protocols for Manual Coupling of Fmoc-D-Trp-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the efficient and successful coupling of Fmoc-D-Trp-OH in manual solid-phase peptide synthesis (SPPS). Tryptophan is a sterically hindered amino acid, and its indole side chain is susceptible to modification during synthesis and cleavage. Therefore, careful selection of protecting groups, coupling reagents, and reaction conditions is crucial for achieving high purity and yield of the final peptide. The use of a side-chain protected version, Fmoc-D-Trp(Boc)-OH, is strongly recommended to prevent side reactions.[1][2][3]

Data Presentation: Quantitative Parameters for Fmoc-D-Trp(Boc)-OH Coupling

The following table summarizes the typical quantitative parameters for a standard 0.1 mmol scale manual synthesis. Actual values may need optimization based on the specific sequence and resin.

| Parameter | Recommended Value | Notes |

| Resin Loading | 0.4 - 0.8 mmol/g | Dependent on the specific resin used (e.g., Wang, Rink Amide). |

| Amino Acid Equivalents | 2.5 - 5 eq. | Relative to the resin loading. Higher equivalents can improve efficiency for difficult couplings.[1][4] |

| Coupling Reagent Equivalents | 2.5 - 5 eq. | For uronium/aminium salt reagents like HATU or HBTU. |

| Activation Additive (e.g., HOBt, Oxyma) | 2.5 - 5 eq. | Used with carbodiimide or phosphonium salt reagents. |

| Base Equivalents (e.g., DIPEA) | 5 - 10 eq. | N,N'-Diisopropylethylamine is commonly used. |

| Fmoc Deprotection Time | 2 x 10 minutes | Using 20% piperidine in DMF. |

| Coupling Time | 1 - 4 hours | Monitored by a completion test like the Kaiser test. |

| Capping Reagent (e.g., Acetic Anhydride) | 10 eq. | Used to block unreacted amino groups. |

| Final Cleavage Time | 2 - 3 hours | Using a TFA-based cleavage cocktail with scavengers. |